6-Hydroxyisocompactin
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Description
Scientific Research Applications
Application in Cholesterol Management : 3 beta-Hydroxycompactin, a hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, has been found useful as an anticholesterolemic agent. However, its effectiveness varies among patients, particularly in familial hypercholesterolemia cases, where dosage adjustments can lead to a rebound in serum cholesterol levels (Yamamoto, Yokoyama, & Yamamura, 1988).
Cancer Research and Drug Resistance : A study on hydroxyurea-resistant human KB cell lines revealed insights into drug resistance mechanisms. The resistant cell line exhibited a "collateral sensitivity" to 6-thioguanine, indicating potential applications in cancer chemotherapy (Yen et al., 1994).
Neurological Research : 6-Hydroxydopamine (6-OHDA) is widely used in neurological studies, especially in understanding Parkinson's disease. It serves as a neurotoxin to create experimental models by lesioning dopaminergic pathways. Various studies have explored the neurotoxicity of 6-OHDA and the protective effects of different agents against it (Olivier et al., 1986; Teixeira et al., 2013; Hanrott et al., 2006).
Antioxidant and Antiapoptotic Activity : Investigations have shown that certain substances like catechin and curcumin possess antioxidant and neuroprotective properties, offering potential benefits in models of Parkinson's disease induced by 6-OHDA (Teixeira et al., 2013; Singh & Kumar, 2017).
Exploring Other Neuroprotective Agents : Research has extended to studying the effects of other agents like melatonin, neuropeptide Y, and echinacoside in 6-OHDA-lesioned rat models, offering insights into their neuroprotective potential and mechanisms (Joo et al., 1998; Decressac et al., 2012; Chen et al., 2007).
Schizophrenia Research : 6-Hydroxydopamine has also been used to explore the etiology of schizophrenia, providing insights into the potential progressive damage to the noradrenergic reward system (Stein & Wise, 1971).
Parkinson's Disease Modeling : Extensive use of 6-OHDA in animal models to study Parkinson's disease has been pivotal in understanding the disease's pathophysiology and exploring therapeutic approaches (Schwarting & Huston, 1996; Ungerstedt, 1968).
properties
IUPAC Name |
[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-XAFXHSNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006383 |
Source
|
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85798-96-5 |
Source
|
Record name | 6-Hydroxyisocompactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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